molecular formula C4H7BrO2 B104356 2-Bromobutyric acid CAS No. 80-58-0

2-Bromobutyric acid

Cat. No.: B104356
CAS No.: 80-58-0
M. Wt: 167 g/mol
InChI Key: YAQLSKVCTLCIIE-UHFFFAOYSA-N
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Description

2-Bromobutyric acid is an organic compound with the molecular formula CH₃CH₂CH(Br)CO₂H. It is a colorless liquid and is known for its chiral nature due to the presence of a stereogenic center at the 2-position. This compound is used as a building block in various chemical syntheses, including the preparation of pharmaceuticals like Levetiracetam .

Mechanism of Action

Target of Action

2-Bromobutyric acid is an organic compound with the molecular formula CH3CH2CH(Br)CO2H . It is a colorless liquid and the 2-position is stereogenic, making the compound chiral

Mode of Action

It is used as a building block chemical, such as in the preparation of levetiracetam , an anticonvulsant medication . This suggests that it may interact with its targets to induce changes that contribute to its anticonvulsant effects.

Biochemical Pathways

Its use in the synthesis of levetiracetam suggests that it may play a role in the biochemical pathways related to seizure regulation .

Pharmacokinetics

Its solubility in water is 66 g/l at 20 °c , which may influence its absorption and distribution in the body.

Result of Action

Its use in the synthesis of levetiracetam, an anticonvulsant medication , suggests that it may have effects related to the regulation of seizures.

Action Environment

Its boiling point is between 99 to 103 °c at 10 mmhg , and it has a flash point greater than 112 °C . These properties may influence its stability under different environmental conditions.

Preparation Methods

2-Bromobutyric acid can be synthesized through the Hell–Volhard–Zelinsky reaction, which involves the bromination of butyric acid in the presence of a catalytic amount of phosphorus tribromide. The reaction proceeds as follows:

Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Bromobutyric acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Nucleophiles: Hydroxide ions, amines, and thiols.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major products formed from these reactions include butyric acid, 2-bromobutyric aldehyde, and various substituted derivatives.

Scientific Research Applications

2-Bromobutyric acid has several scientific research applications:

Comparison with Similar Compounds

2-Bromobutyric acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and applications in the synthesis of pharmaceuticals and other organic compounds. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds.

Properties

IUPAC Name

2-bromobutanoic acid
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InChI

InChI=1S/C4H7BrO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)
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InChI Key

YAQLSKVCTLCIIE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC(C(=O)O)Br
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Molecular Formula

C4H7BrO2
Record name 2-bromobutyric acid
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DSSTOX Substance ID

DTXSID90861642
Record name Butanoic acid, 2-bromo-
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Molecular Weight

167.00 g/mol
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Physical Description

Oily liquid; [Merck Index]
Record name alpha-Bromobutyric acid
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Vapor Pressure

0.1 [mmHg]
Record name alpha-Bromobutyric acid
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CAS No.

80-58-0
Record name 2-Bromobutyric acid
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Record name alpha-Bromobutyric acid
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Record name Butanoic acid, 2-bromo-
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Record name .ALPHA.-BROMOBUTYRIC ACID
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Synthesis routes and methods

Procedure details

136 g of methylbromacetate and 3.5 g of azo-bis-isobutyronitrile are charged at 20° C. into a rotary stainless steel autoclave of capacity 0.27 lit provided with a heating jacket and a thermocouple, after which ethylene is added with stirring until the pressure in the autoclave reaches 40 gage atm. Then, within 20 minutes, the temperature in the autoclave is brought to 100° C., and the stirring is carried on at the latter temperature until the pressure ceases to drop, which takes approximately 2 to 3 hours. The remaining ethylene is allowed to escape. The telomerizate (129 g) is subjected to fractional distillation under vacuum, the unreacted methylbromacetate (101 g) being distilled off at a temperature of 80 to 83° C. and a residual pressure of 80 mm Hg. The remaining telomer mixture (27 g) is subjected to fractional distillation in a fractionating column at a residual pressure of 10 mm Hg to yield 14g of methyl ester of γ -bromobutyric acid (35 percent in terms of the reacted methylbromacetate) having a boiling point of 75° to 78° C./10 mm Hg or 124° C./100 mm Hg. The distillation residue (9 g, or 18 percent in terms of the reacted methylbromacetate) is methyl ester of ε-bromocaproic acid having a boiling point of 116° C./12 mm Hg.
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stainless steel
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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